molecular formula C12H16O4 B2367936 4-(4-Ethoxyphenoxy)butanoic acid CAS No. 554405-58-2

4-(4-Ethoxyphenoxy)butanoic acid

Cat. No.: B2367936
CAS No.: 554405-58-2
M. Wt: 224.256
InChI Key: ZXZNQXICNJXQOQ-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)butanoic acid is a substituted butanoic acid derivative featuring an ethoxyphenoxy group at the fourth carbon of the butanoic acid chain. The ethoxyphenoxy moiety suggests a combination of hydrophobic (ethoxy) and aromatic (phenoxy) characteristics, which may influence its solubility, reactivity, and biological activity .

Properties

IUPAC Name

4-(4-ethoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-2-15-10-5-7-11(8-6-10)16-9-3-4-12(13)14/h5-8H,2-4,9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZNQXICNJXQOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)butanoic acid typically involves the reaction of 4-ethoxyphenol with butyric anhydride in the presence of a base such as pyridine. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-ethoxyphenoxy)butanone.

    Reduction: Formation of 4-(4-ethoxyphenoxy)butanol.

    Substitution: Formation of various substituted phenoxybutanoic acids depending on the nucleophile used.

Scientific Research Applications

4-(4-Ethoxyphenoxy)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)butanoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound C₁₂H₁₆O₄ 236.25* N/A Ethoxyphenoxy Research chemical
4-(4-Chlorophenoxy)butanoic Acid (MCPB) C₁₀H₁₁ClO₃ 214.64 N/A Chlorophenoxy Herbicide
4-(4-Bromophenyl)butanoic Acid C₁₀H₁₁BrO₂ 243.10 67 Bromophenyl Chiral synthesis
4-(2,5-Dimethoxyphenyl)butanoic Acid C₁₂H₁₆O₄ 224.25 67–71 Dimethoxyphenyl Pharmaceutical intermediate

*Calculated based on analogous structures.

Table 2: Conformational Analysis of Phenoxy Derivatives

Compound Name Torsion Angle (HO—C(O)—CH₂—CH₂) Planarity Deviation
This compound ~174° (estimated) Minimal
4-(4-Chlorophenoxy)butanoic Acid 161.6° Moderate
4-(2,4-Dichlorophenoxy)butanoic Acid 170.1° Slight

Key Research Findings

  • Substituent Effects : Halogenated analogs (e.g., chloro, bromo) exhibit higher melting points and increased polarity compared to alkoxy-substituted derivatives, impacting their environmental fate and solubility .
  • Biological Activity: Phenoxy derivatives with electron-withdrawing groups (e.g., Cl, Br) show herbicidal activity, while ethoxy/methoxy analogs may favor pharmaceutical applications due to reduced toxicity .
  • Synthetic Flexibility: Ethyl ester intermediates (e.g., ethyl 4-(4-methoxyphenyl)-4-oxobutanoate) demonstrate the feasibility of modifying the butanoic acid backbone for tailored applications .

Biological Activity

4-(4-Ethoxyphenoxy)butanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and pharmacology. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an ethoxy group attached to a phenoxy moiety linked to a butanoic acid chain. Its chemical formula is C13_{13}H16_{16}O3_3, and it possesses properties that make it suitable for various biological applications.

The biological activity of this compound is primarily associated with its interaction with plant growth regulators and herbicide action. It acts similarly to auxin, a natural plant hormone, by binding to auxin receptors and influencing plant growth processes. This mechanism is crucial in herbicide development, where the compound's ability to modulate plant growth can be exploited for weed control.

Herbicidal Activity

Research indicates that this compound exhibits significant herbicidal properties. It functions by mimicking auxin's effects on plant growth, leading to uncontrolled growth and eventual plant death. This compound has been compared with other phenoxyalkanoic acids in studies assessing herbicide efficacy.

Compoundk_cat (s1^{-1})K_m (μM)k_cat/K_m
This compound29.8 ± 2.914,800 ± 247028
2,4-D1.3 ± 0.13790 ± 4206
2,4-DB11.0 ± 0.7590 ± 100315

This table summarizes the catalytic efficiency of various compounds related to the herbicide activity of this compound, indicating its potential as a more effective herbicide compared to traditional options like 2,4-D.

Pharmacological Potential

Beyond herbicidal applications, there is emerging interest in the pharmacological potential of this compound. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, although further research is needed to elucidate these effects fully.

Case Studies

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